molecular formula C22H14Cl2N2OS B10980859 N-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-3,4-dichlorobenzamide

N-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-3,4-dichlorobenzamide

Cat. No.: B10980859
M. Wt: 425.3 g/mol
InChI Key: XMLOANVGGQCJJY-UHFFFAOYSA-N
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Description

N-(4-BIPHENYL-4-YL-1,3-THIAZOL-2-YL)-3,4-DICHLOROBENZAMIDE is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a biphenyl group, a thiazole ring, and a dichlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BIPHENYL-4-YL-1,3-THIAZOL-2-YL)-3,4-DICHLOROBENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through the cyclization of appropriate precursors, followed by the introduction of the biphenyl group and the dichlorobenzamide moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(4-BIPHENYL-4-YL-1,3-THIAZOL-2-YL)-3,4-DICHLOROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized thiazole derivatives, while reduction may produce reduced biphenyl-thiazole compounds.

Scientific Research Applications

N-(4-BIPHENYL-4-YL-1,3-THIAZOL-2-YL)-3,4-DICHLOROBENZAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-BIPHENYL-4-YL-1,3-THIAZOL-2-YL)-3,4-DICHLOROBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-Biphenylyl)-1,3-thiazol-2-yl]-4-butoxybenzamide
  • N-[4-(4-Biphenylyl)-1,3-thiazol-2-yl]-2-(2,4-dichlorophenoxy)propanamide
  • N-[4-(4-Biphenylyl)-1,3-thiazol-2-yl]-1-naphthamide

Uniqueness

N-(4-BIPHENYL-4-YL-1,3-THIAZOL-2-YL)-3,4-DICHLOROBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorobenzamide moiety, in particular, may contribute to its enhanced activity and selectivity in various applications compared to similar compounds.

Properties

Molecular Formula

C22H14Cl2N2OS

Molecular Weight

425.3 g/mol

IUPAC Name

3,4-dichloro-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C22H14Cl2N2OS/c23-18-11-10-17(12-19(18)24)21(27)26-22-25-20(13-28-22)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H,(H,25,26,27)

InChI Key

XMLOANVGGQCJJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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